Ethyl 2,2-difluoro-2-(furan-2-yl)acetate

描述

Ethyl 2,2-difluoro-2-(furan-2-yl)acetate is a useful research compound. Its molecular formula is C8H8F2O3 and its molecular weight is 190.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of Ethyl 2,2-difluoro-2-(furan-2-yl)acetate is the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway plays a crucial role in regulating cell proliferation, migration, and survival, making it a key target for therapeutic intervention in various types of cancers .

Mode of Action

This compound interacts with its targets by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway . This suppression results in the inhibition of malignant biological behaviors of non-small cell lung cancer (NSCLC) cells .

Biochemical Pathways

The affected biochemical pathway is the EGFR/PI3K/AKT/mTOR signaling pathway . The downstream effects of this compound’s action include the inhibition of cell proliferation, migration, and invasion, as well as the induction of cell cycle arrest and apoptosis .

Pharmacokinetics

Its impact on bioavailability is evident in its ability to prevent tumor growth in vivo .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of proliferation, migration, and invasion of NSCLC cell lines, induction of cell cycle arrest and apoptosis in vitro, and prevention of tumor growth in vivo .

生物活性

Ethyl 2,2-difluoro-2-(furan-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

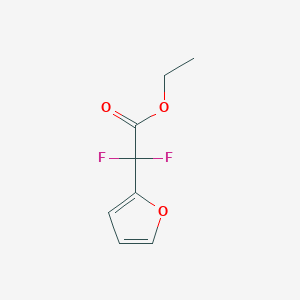

This compound is characterized by the presence of a furan ring and difluoromethyl group, which are crucial for its biological activity. The compound's structure can be represented as follows:

This molecular configuration allows it to engage in various biochemical interactions, enhancing its therapeutic potential.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets in cells. Studies suggest that the compound may exert its effects through the following mechanisms:

- Inhibition of Cell Proliferation : Research indicates that the compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This is particularly evident in studies involving non-small cell lung cancer (NSCLC) cell lines, where it was shown to disrupt the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer progression .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections .

- Potential Anticancer Properties : The compound has shown promise in various cancer models, indicating its potential as an anticancer agent. In vitro assays have demonstrated significant inhibition of tumor growth in xenograft models .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Potential Applications

Given its diverse biological activities, this compound has potential applications in several fields:

- Cancer Therapy : Its ability to inhibit tumor growth positions it as a candidate for developing new anticancer therapies.

- Antimicrobial Agents : The antimicrobial properties suggest potential use in treating bacterial infections.

- Pharmaceutical Development : As a versatile building block, it can be utilized in synthesizing more complex pharmaceuticals targeting various diseases.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that ethyl 2,2-difluoro-2-(furan-2-yl)acetate exhibits significant anticancer properties, particularly against non-small cell lung cancer (NSCLC). In vitro assays demonstrated that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through various signaling pathways .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Research indicates effectiveness against both bacterial and fungal strains, suggesting potential for development into a therapeutic agent for infections resistant to conventional treatments .

Synthesis and Derivative Formation

This compound serves as an important intermediate in organic synthesis. Its derivatives have been synthesized to explore enhanced biological activities or improved stability. For instance, modifications to the furan ring or the introduction of additional functional groups have led to compounds with varied pharmacological profiles .

Material Science Applications

The unique fluorinated structure of this compound offers potential applications in material science. Fluorinated compounds are known for their chemical stability and resistance to degradation, making them suitable for coatings and polymers that require enhanced durability and performance under harsh conditions.

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Anticancer Research

A study published in Organic Chemistry Frontiers explored the synthesis of this compound derivatives and their cytotoxic effects on cancer cell lines. Results showed that specific modifications led to increased potency against NSCLC cells, highlighting the compound's potential as a lead structure for new anticancer drugs .

Case Study 2: Antimicrobial Efficacy

In another research effort, this compound was tested against various microbial strains. The results indicated that the compound exhibited broad-spectrum activity, particularly against resistant bacterial strains, suggesting its utility in developing novel antimicrobial therapies .

属性

IUPAC Name |

ethyl 2,2-difluoro-2-(furan-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O3/c1-2-12-7(11)8(9,10)6-4-3-5-13-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNHKEQFAYJESB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CO1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

698378-91-5 | |

| Record name | ethyl 2,2-difluoro-2-(furan-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。